

# Chemical structure and properties of Tubeimoside I.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Tubeimoside I**: Chemical Structure, Properties, and Biological Activity

### Introduction

**Tubeimoside I** (TBMS1) is a triterpenoid saponin extracted from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, a plant used in traditional Chinese medicine.[1][2][3][4] It has garnered significant attention from the scientific community for its potent and diverse pharmacological activities, particularly its anti-cancer and anti-inflammatory properties.[3][5][6] [7] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Tubeimoside I**, with a focus on its mechanisms of action and relevant experimental protocols for researchers in drug discovery and development.

## **Chemical Structure and Physicochemical Properties**

**Tubeimoside I** is a complex macrocyclic triterpenoid saponin.[7] Its chemical structure and key properties are summarized below.

Image of **Tubeimoside I** Chemical Structure: (A chemical structure image would be placed here in a real document, as requested by the prompt for visualization).[8][9]

Table 1: Physicochemical Properties of Tubeimoside I



| Property          | Value                                                  | Reference(s)    |  |
|-------------------|--------------------------------------------------------|-----------------|--|
| CAS Number        | 102040-03-9                                            | [1][2][4][10]   |  |
| Molecular Formula | C63H98O29                                              | [10][11]        |  |
| Molecular Weight  | 1319.43 g/mol                                          | [2][11]         |  |
| Appearance        | White powder                                           | [4]             |  |
| Synonyms          | Tubeimoside-1, Lobatoside-H,<br>Tubeimoside A          | [4][10][12][13] |  |
| Solubility        | DMF: 1 mg/ml, DMSO: 1<br>mg/ml, PBS (pH 7.2): 10 mg/ml | [10]            |  |

## **Biological and Pharmacological Properties**

**Tubeimoside I** exhibits a wide range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.

## **Anticancer Activity**

**Tubeimoside I** has demonstrated significant cytotoxicity against a variety of cancer cell lines. [14] Its anticancer mechanisms are multifaceted and involve the modulation of several key signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.

Table 2: Anticancer Effects of Tubeimoside I on Various Cancer Cell Lines



| Cancer Type                | Cell Line(s)               | Concentration   | Effect(s)                                                               | Reference(s) |
|----------------------------|----------------------------|-----------------|-------------------------------------------------------------------------|--------------|
| Lung Cancer                | NCI-H1299                  | 10 μmol/L       | Inhibition of proliferation and metastasis, apoptosis induction         | [1]          |
| Lung Cancer                | A549                       | 4, 8, 12 μmol/L | Apoptosis induction                                                     | [1][8]       |
| Breast Cancer              | MDA-MB-231,<br>MCF-7, T47D | 0.5-8 μΜ        | Induction of cytoprotective autophagy                                   | [12]         |
| Cervical Cancer            | HeLa, SiHa                 | 0-30 μΜ         | Dose-dependent<br>decrease in cell<br>viability                         | [12]         |
| Prostate Cancer            | DU145, PC3                 | 3-15 μΜ         | Induction of oxidative stress-mediated apoptosis and G0/G1 phase arrest | [12]         |
| Liver Cancer               | HepG2, L-02                | 15-30 μΜ        | Apoptosis induction                                                     | [12]         |
| Colon Cancer               | HCT-116                    | 0.5-10 μΜ       | Dose-dependent inhibition of viability                                  | [12]         |
| Oral Squamous<br>Carcinoma | CAL27, SCC15               | 10, 15 μmol/L   | Inhibition of cell migration                                            | [8]          |

**Tubeimoside I** modulates several critical signaling pathways that are often dysregulated in cancer.



• PI3K/Akt/mTOR Pathway: **Tubeimoside I** can regulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[8] In breast cancer cells, it has been shown to induce autophagy by modulating this pathway.[8]



Click to download full resolution via product page

### PI3K/Akt/mTOR pathway modulation by Tubeimoside I.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another target of
 Tubeimoside I. It can activate the MAPK-JNK pathway in lung cancer cells, leading to
 apoptosis.[15] It has also been shown to activate MAPK in nasopharyngeal carcinoma cells,
 inducing apoptosis.[8]



Click to download full resolution via product page

### MAPK pathway activation by **Tubeimoside I**.

• NF-κB Pathway: **Tubeimoside I** can inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer.[8][12] By inhibiting NF-κB, it can reduce the expression of pro-inflammatory cytokines and anti-apoptotic proteins.[8][12] In liver cancer, **Tubeimoside I** has been shown to inactivate the NF-κB pathway by regulating TNFAIP3 expression.[7]





Click to download full resolution via product page

NF-kB pathway inhibition by Tubeimoside I.

Wnt/β-catenin Pathway: In colorectal cancer, Tubeimoside I has been found to inhibit cell
proliferation and invasion by suppressing the Wnt/β-catenin signaling pathway.[16]

### **Anti-inflammatory Activity**

**Tubeimoside I** exhibits potent anti-inflammatory effects.[5][12] It can significantly inhibit the production of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-6, and IL-1 $\beta$ .[2][12] This anti-inflammatory action is partly mediated through the suppression of the NF- $\kappa$ B and p38/ERK MAPK signaling pathways.[2]

### **Other Activities**

- Angiogenesis: Tubeimoside I has been shown to promote angiogenesis via the activation of the eNOS-VEGF signaling pathway, suggesting its potential therapeutic use in ischemic diseases.[17]
- Immune Checkpoint Blockade: It can act as an immunomodulator by negatively regulating PD-L1 levels, thereby disrupting the PD-1/PD-L1 interaction and enhancing the cytotoxicity of T cells toward cancer cells.[18] This is achieved by triggering lysosomal degradation of PD-L1 in a TFEB-dependent manner through the suppression of mTORC1 activation.[18]

## **Experimental Protocols**

This section provides an overview of common experimental protocols used to investigate the biological activities of **Tubeimoside I**.

## **Cell Viability Assay (MTT Assay)**



The MTT assay is a colorimetric assay for assessing cell metabolic activity.

### Protocol:

- Seed cells (e.g., 1x10<sup>4</sup> cells/well) in a 96-well plate and culture for 24 hours.[2]
- Replace the medium with fresh medium containing various concentrations of Tubeimoside I
   (e.g., 5-90 μM) and a vehicle control (e.g., DMSO).[2]
- Incubate for the desired time periods (e.g., 24, 48, 72 hours).
- Add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 4 hours at 37°C.[2]
- Remove the medium and add DMSO to dissolve the formazan crystals.[2][9]
- Measure the absorbance at a specific wavelength (e.g., 492 nm or 560 nm) using a microplate reader.[2][9]



Click to download full resolution via product page

Workflow for a typical MTT cell viability assay.

# Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis.

### Protocol:

• Treat cells (e.g., 1x10<sup>6</sup> cells) with **Tubeimoside I** for a specified time (e.g., 24 hours).[9]



- Harvest the cells by centrifugation and wash them with cold PBS.[9]
- Resuspend the cells in binding buffer.[9]
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.[9]
- Analyze the stained cells by flow cytometry.

## **Western Blotting**

Western blotting is used to detect specific proteins in a sample.

### Protocol:

- Protein Extraction:
  - Treat cells with Tubeimoside I for the desired time.
  - · Wash cells with ice-cold PBS.
  - Lyse cells in RIPA buffer or SDS sample buffer.[19][20]
  - Scrape the cells and transfer the lysate to a microcentrifuge tube. [19]
  - Sonicate or agitate to ensure complete lysis.[19][20]
  - Centrifuge to pellet cell debris and collect the supernatant containing the protein.
  - Determine the protein concentration using a protein assay (e.g., BCA assay).
- · Gel Electrophoresis and Transfer:
  - Denature protein samples by boiling in Laemmli sample buffer.[20]
  - Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
  - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]



#### Immunodetection:

- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[19]
- Incubate the membrane with the primary antibody (specific to the protein of interest)
   diluted in blocking buffer overnight at 4°C with gentle agitation.[19]
- Wash the membrane three times with TBST for 5 minutes each.[19]
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]
- Wash the membrane three times with TBST for 5 minutes each.[19]
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

### Conclusion

**Tubeimoside I** is a promising natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammation. Its ability to modulate multiple key signaling pathways underscores its multifaceted mechanism of action. Further research, including preclinical and clinical studies, is warranted to fully elucidate its therapeutic efficacy and safety profile for potential clinical applications. This guide provides a foundational resource for researchers and professionals in drug development to understand and further investigate the properties and applications of **Tubeimoside I**.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Foundational & Exploratory





- 1. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tubeimoside I | CAS:102040-03-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tubeimoside I Inhibits the Proliferation of Liver Cancer Through Inactivating NF-κB Pathway by Regulating TNFAIP3 Expression PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations [frontiersin.org]
- 9. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Tubeimoside I | C63H98O29 | CID 156588438 PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Tubeimoside I | Apoptosis | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tubeimoside-1 inhibits the growth and invasion of colorectal cancer cells through the Wnt/β-catenin signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tubeimoside I promotes angiogenesis via activation of eNOS-VEGF signaling pathway -PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tubeimoside-1 induces TFEB-dependent lysosomal degradation of PD-L1 and promotes antitumor immunity by targeting mTOR PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. bio-rad.com [bio-rad.com]
- To cite this document: BenchChem. [Chemical structure and properties of Tubeimoside I.]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1683684#chemical-structure-and-properties-of-tubeimoside-i]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com